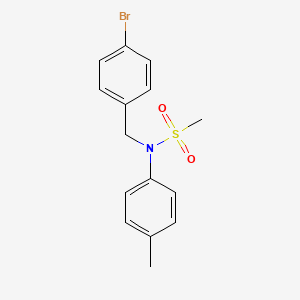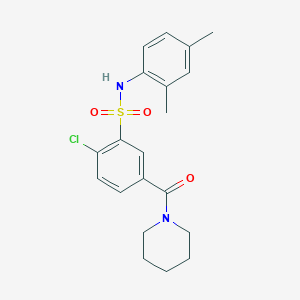![molecular formula C17H18BrNOS B3607755 2-[(4-bromobenzyl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B3607755.png)
2-[(4-bromobenzyl)thio]-N-(3,5-dimethylphenyl)acetamide
Overview
Description
2-[(4-bromobenzyl)thio]-N-(3,5-dimethylphenyl)acetamide is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicine. It is a member of the thioacetamide family of compounds and has been studied for its ability to inhibit the growth of cancer cells.
Mechanism of Action
The mechanism of action of 2-[(4-bromobenzyl)thio]-N-(3,5-dimethylphenyl)acetamide involves the inhibition of a specific enzyme, known as histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression, and inhibition of this enzyme can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce changes in the levels of certain proteins and enzymes involved in cell growth and apoptosis. Additionally, the compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[(4-bromobenzyl)thio]-N-(3,5-dimethylphenyl)acetamide in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a useful tool for studying the mechanisms involved in cancer cell growth and apoptosis. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experimental settings.
Future Directions
There are several potential future directions for research involving 2-[(4-bromobenzyl)thio]-N-(3,5-dimethylphenyl)acetamide. One area of interest is the development of more potent and selective HDAC inhibitors, which may have greater efficacy and fewer side effects than current compounds. Additionally, further studies are needed to determine the safety and efficacy of the compound in vivo, and to explore its potential applications in the treatment of other diseases. Finally, research is needed to identify biomarkers that may be used to predict patient response to treatment with this compound.
Scientific Research Applications
2-[(4-bromobenzyl)thio]-N-(3,5-dimethylphenyl)acetamide has been studied for its potential applications in cancer treatment. In vitro studies have shown that the compound is able to inhibit the growth of cancer cells, including breast, lung, and colon cancer cells. Additionally, the compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]-N-(3,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNOS/c1-12-7-13(2)9-16(8-12)19-17(20)11-21-10-14-3-5-15(18)6-4-14/h3-9H,10-11H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBEIOTNEVCPOBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSCC2=CC=C(C=C2)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,5-dimethoxyphenyl)-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B3607679.png)
![N,N-diethyl-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B3607680.png)
![methyl 2-[(4-chloro-3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzoyl)amino]benzoate](/img/structure/B3607695.png)


![3-{5-(4-methylphenyl)-1-[2-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}propanoic acid](/img/structure/B3607723.png)
![1-(2,4-dichlorobenzyl)-2-[(2-methoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B3607725.png)

![N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-2-naphthalenesulfonamide](/img/structure/B3607735.png)
![N-benzyl-4-chloro-3-{[(2,3-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B3607739.png)
![(3-chlorophenyl){4-[(3-fluorobenzyl)oxy]-3-methoxybenzyl}amine](/img/structure/B3607743.png)

![2-[(2,4-dichlorobenzyl)thio]-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole](/img/structure/B3607749.png)
amino]-N-ethylbenzamide](/img/structure/B3607767.png)